

Application Notes and Protocols: JNJ-41443532

Effects on Primary Human Monocytes

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Compound of Interest

Compound Name: JNJ-41443532

Cat. No.: B608220

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These application notes provide a detailed experimental framework for investigating the effects of **JNJ-41443532**, a CCR2 antagonist, on primary human monocytes. The protocols outlined below cover monocyte isolation, culture, and key functional assays to characterize the inhibitory potential of this compound on monocyte migration and activation.

Introduction

Monocytes, key components of the innate immune system, play a critical role in inflammation and tissue remodeling. Their recruitment to sites of inflammation is largely mediated by the C-C chemokine receptor type 2 (CCR2) and its ligand, CCL2 (also known as monocyte chemoattractant protein-1, MCP-1). Dysregulation of the CCL2/CCR2 axis is implicated in various inflammatory diseases. **JNJ-41443532** is an orally bioavailable antagonist of CCR2, positioning it as a potential therapeutic agent to modulate monocyte-driven inflammation.^[1] These protocols provide a basis for evaluating the efficacy of **JNJ-41443532** in primary human monocyte-based in vitro models.

Data Presentation

Table 1: Purity and Yield of Isolated Primary Human Monocytes

Donor ID	Starting Blood Volume (mL)	Total PBMCs Yield (x 10 ⁶)	Monocyte Purity (%)	Monocyte Viability (%)
D001	40	60	> 95%	> 98%
D002	40	55	> 95%	> 99%
D003	40	70	> 95%	> 97%

Note: Data presented are representative examples.

Table 2: Effect of JNJ-41443532 on CCL2-induced Monocyte Migration (Chemotaxis Assay)

Treatment	Migrated Monocytes (cells/field)	% Inhibition of Migration
Vehicle Control (0.1% DMSO)	50 ± 5	0%
CCL2 (10 ng/mL)	500 ± 25	N/A
JNJ-41443532 (1 nM) + CCL2	425 ± 20	15%
JNJ-41443532 (10 nM) + CCL2	250 ± 15	50%
JNJ-41443532 (100 nM) + CCL2	75 ± 10	85%
JNJ-41443532 (1 µM) + CCL2	55 ± 8	89%

Note: Data are represented as mean ± standard deviation from three independent experiments.

Table 3: Effect of JNJ-41443532 on Pro-inflammatory Cytokine Production by LPS-stimulated Monocytes

Treatment	TNF- α (pg/mL)	IL-6 (pg/mL)	IL-1 β (pg/mL)
Unstimulated Control	< 10	< 5	< 5
LPS (100 ng/mL)	2500 \pm 150	1800 \pm 120	800 \pm 60
JNJ-41443532 (100 nM) + LPS	2450 \pm 130	1750 \pm 110	780 \pm 50
JNJ-41443532 (1 μ M) + LPS	2400 \pm 140	1700 \pm 100	760 \pm 45

Note: Data are represented as mean \pm standard deviation from three independent experiments. This hypothetical data suggests **JNJ-41443532** may not directly inhibit LPS-induced cytokine production, consistent with its targeted CCR2 mechanism.

Experimental Protocols

Protocol 1: Isolation of Primary Human Monocytes from Peripheral Blood

This protocol utilizes immunomagnetic negative selection to achieve high purity of untouched monocytes.

Materials:

- Fresh human whole blood collected in EDTA-containing vacuum tubes.[\[2\]](#)
- Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ – free.
- Ficoll-Paque PLUS.
- RosetteSep™ Human Monocyte Enrichment Cocktail or similar immunomagnetic negative selection kit.
- RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin.

Procedure:

- Dilute whole blood 1:1 with PBS.
- Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully aspirate the upper layer of plasma and collect the peripheral blood mononuclear cell (PBMC) layer at the plasma-Ficoll interface.
- Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
- Resuspend the PBMC pellet in the recommended buffer for the monocyte enrichment kit.
- Add the monocyte enrichment cocktail to the cell suspension and incubate as per the manufacturer's instructions.
- Follow the magnetic separation steps as detailed in the kit protocol to deplete non-monocytic cells.
- Collect the enriched monocyte suspension.
- Determine cell count and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
- Assess purity by flow cytometry using antibodies against CD14 and CD16.[3][4]

Protocol 2: Monocyte Chemotaxis Assay

This assay evaluates the ability of **JNJ-41443532** to inhibit monocyte migration towards a CCL2 gradient.

Materials:

- Isolated primary human monocytes.
- Chemotaxis chamber (e.g., Boyden chamber with a 5 µm pore size polycarbonate membrane).

- Chemoattractant: Recombinant Human CCL2/MCP-1.
- **JNJ-41443532**.

- Assay buffer: RPMI-1640 with 0.5% BSA.

Procedure:

- Resuspend isolated monocytes in assay buffer at a concentration of 1×10^6 cells/mL.
- Pre-incubate the monocyte suspension with various concentrations of **JNJ-41443532** or vehicle control (e.g., 0.1% DMSO) for 30 minutes at 37°C.
- In the lower chamber of the chemotaxis plate, add assay buffer containing CCL2 (e.g., 10 ng/mL). For the negative control, add assay buffer alone.
- Add 100 μ L of the pre-incubated monocyte suspension to the upper chamber.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 90 minutes.
- After incubation, remove the upper chamber and wipe the top side of the membrane to remove non-migrated cells.
- Fix and stain the migrated cells on the bottom side of the membrane (e.g., with Diff-Quik stain).
- Count the number of migrated cells in several high-power fields under a microscope.
- Calculate the percentage of inhibition compared to the CCL2-only control.

Protocol 3: Cytokine Production Assay

This protocol assesses the effect of **JNJ-41443532** on the production of pro-inflammatory cytokines by monocytes following stimulation.

Materials:

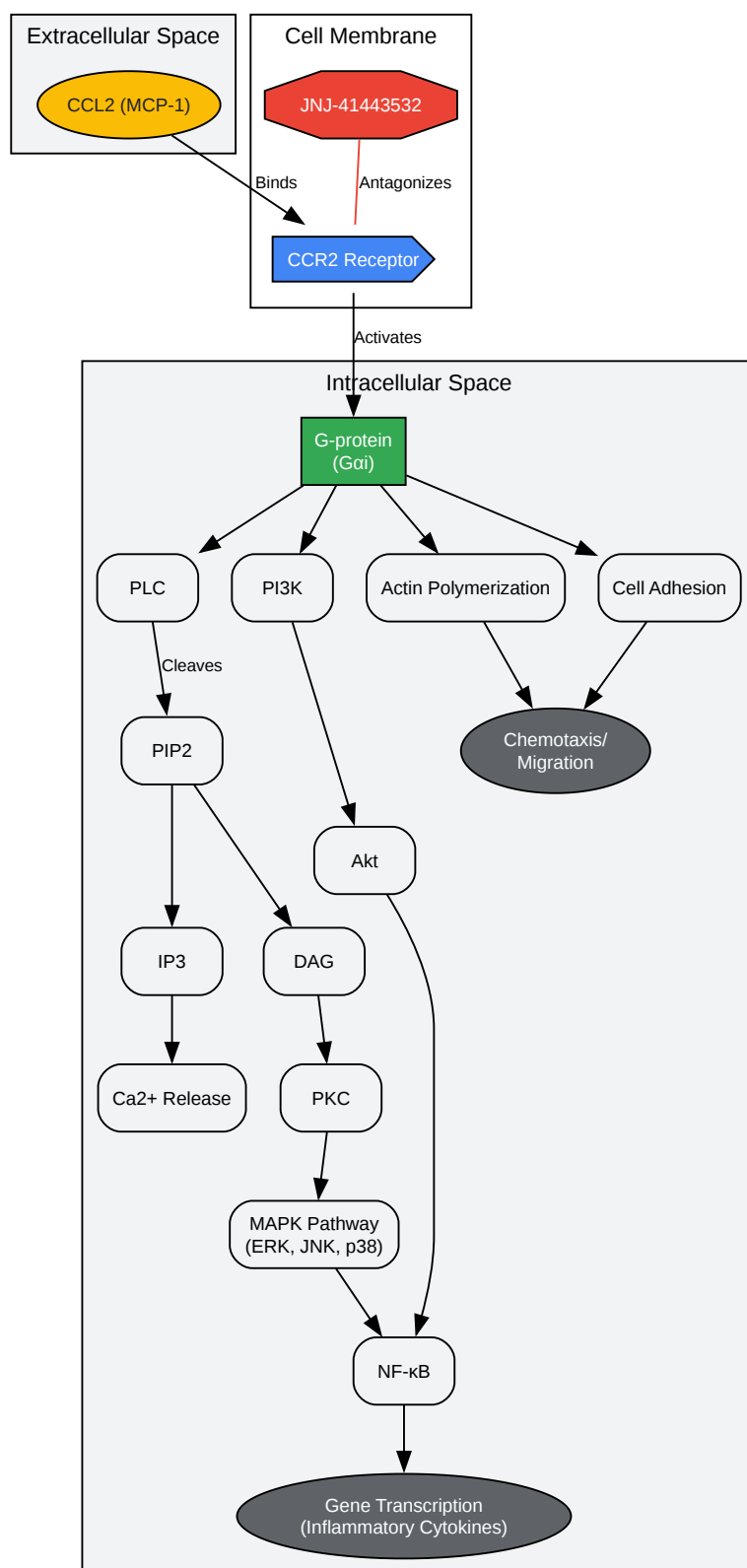
- Isolated primary human monocytes.

- Lipopolysaccharide (LPS).
- **JNJ-41443532**.
- Cell culture medium: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
- ELISA kits for TNF- α , IL-6, and IL-1 β .

Procedure:

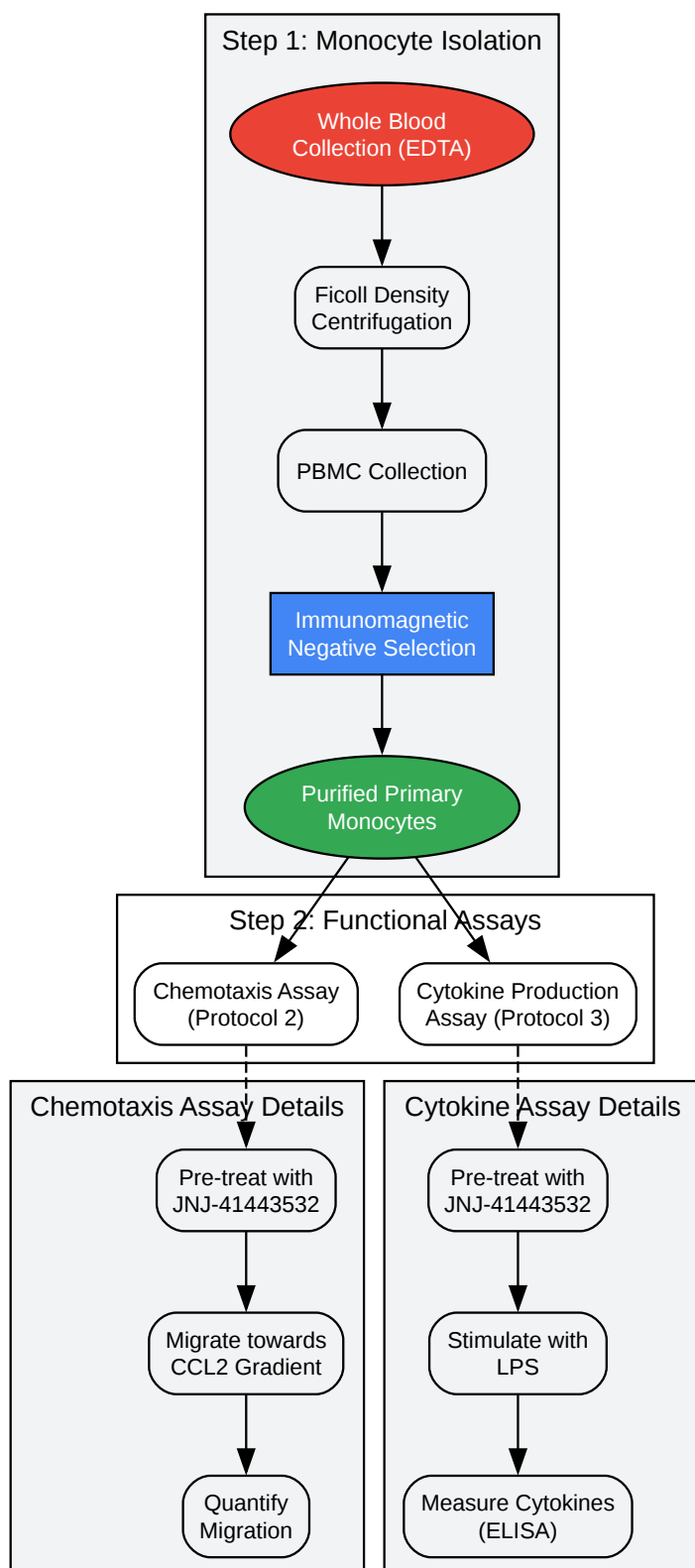
- Plate isolated monocytes in a 96-well plate at a density of 2×10^5 cells/well in culture medium and allow them to adhere for 1-2 hours.
- Pre-treat the adhered monocytes with various concentrations of **JNJ-41443532** or vehicle control for 1 hour.
- Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include an unstimulated control.
- After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
- Collect the cell culture supernatants.
- Quantify the concentrations of TNF- α , IL-6, and IL-1 β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Visualizations



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Caption: CCR2 signaling pathway and the antagonistic action of **JNJ-41443532**.



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Caption: Experimental workflow for studying **JNJ-41443532** effects on monocytes.

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